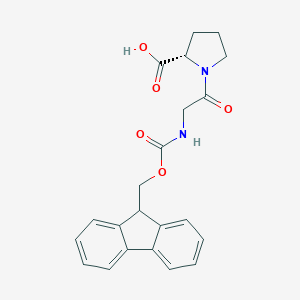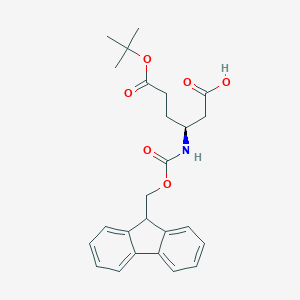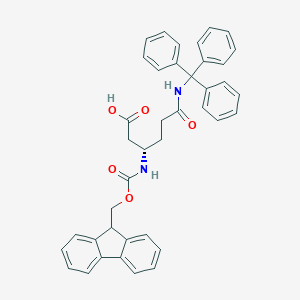
Fmoc-Gly-Pro-OH
描述
Fmoc-Gly-Pro-OH is a compound that consists of glycine and proline amino acids protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The Fmoc group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups.
科学研究应用
Fmoc-Gly-Pro-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based drugs and biomaterials.
Medicine: Utilized in the design of therapeutic peptides and diagnostic tools.
Industry: Applied in the production of peptide-based materials for various industrial applications.
作用机制
Target of Action
Fmoc-Gly-Pro-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Proline, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the peptide bond formation process .
Mode of Action
The Fmoc group in this compound acts as a protective group for the amino terminus of an amino acid during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved with this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amino terminus of the amino acid, allowing for the sequential addition of amino acids to form a peptide chain . Once the desired sequence is achieved, the Fmoc group can be removed under basic conditions .
Pharmacokinetics
The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of solvent and the specific conditions under which the synthesis is carried out .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . By protecting the amino terminus of the amino acids, this compound allows for the controlled formation of peptide bonds, enabling the creation of peptides of significant size and complexity .
Action Environment
The efficacy and stability of this compound in peptide synthesis can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the reaction is carried out, and the specific solvents used . For example, the Fmoc group is removed under basic conditions, typically using a solution of 20% piperidine . Therefore, maintaining an appropriate pH is crucial for the successful use of this compound in peptide synthesis .
生化分析
Biochemical Properties
The Fmoc-Gly-Pro-OH compound plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the process of peptide bond formation. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions . It can be removed under basic conditions, allowing the peptide chain to continue growing .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time. The Fmoc group is stable under most conditions but can be removed under basic conditions . This property is crucial for its role in peptide synthesis, where the Fmoc group must be removed at specific times to allow the peptide chain to grow.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly-Pro-OH typically involves the coupling of Fmoc-protected glycine (Fmoc-Gly-OH) with proline (Pro-OH). The reaction is usually carried out using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
化学反应分析
Types of Reactions: Fmoc-Gly-Pro-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (20% solution) is commonly used.
Coupling: DIC and HOBt in DMF are typical reagents.
Hydrolysis: Acidic or basic conditions, depending on the desired outcome.
Major Products:
Deprotection: Removal of the Fmoc group yields the free amine form of the peptide.
Coupling: Formation of extended peptide chains.
Hydrolysis: Cleavage of the ester bond results in the formation of free carboxylic acids.
相似化合物的比较
Fmoc-Gly-OH: Similar to Fmoc-Gly-Pro-OH but lacks the proline residue.
Fmoc-Pro-OH: Contains only the proline residue with the Fmoc protecting group.
Fmoc-Ala-OH: An alanine derivative with the Fmoc protecting group.
Uniqueness: this compound is unique due to the presence of both glycine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these amino acids can influence the conformation and stability of the resulting peptides, making this compound a valuable compound in peptide synthesis.
属性
IUPAC Name |
(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTFPWMPQFBSHP-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-Gly-Pro-OH and what is its significance in peptide synthesis?
A1: this compound is a protected dipeptide building block used in solid-phase peptide synthesis (SPPS). It consists of glycine (Gly) and proline (Pro) amino acids coupled together, with a fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminus of glycine.
Q2: How is this compound used in the synthesis of N-peptide-6-amino-D-luciferin conjugates, as described in the research papers?
A: The research papers [, ] focus on synthesizing conjugates of peptides and 6-amino-D-luciferin, a bioluminescent molecule. While the specific use of this compound isn't detailed, it's likely employed as a building block during the peptide chain elongation step in SPPS.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B557522.png)

